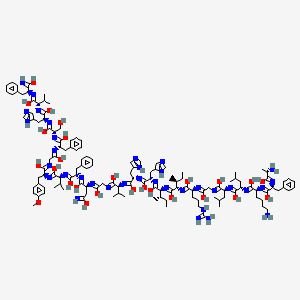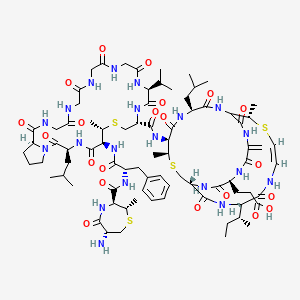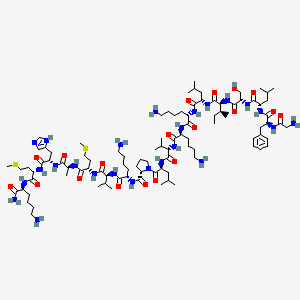
Clavanin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavanin D is a natural product found in Styela clava with data available.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Properties
Clavanin peptides, including Clavanin D, demonstrate significant antibacterial and antimicrobial properties. Studies have highlighted their effectiveness against a variety of pathogens. Clavanin A, a closely related peptide, has been shown to disrupt bacterial membranes, thereby lysing bacterial cells at concentrations corresponding to its minimum inhibitory concentration (MIC) (Silva et al., 2016). Additionally, Clavanin A has demonstrated improved outcomes in complications from different bacterial infections, showing effectiveness against both Gram-positive and Gram-negative bacteria without cytotoxic activities against mammalian cells (Silva et al., 2014).
Interaction with Membranes
Research has delved into how Clavanin peptides interact with lipid bilayers and membranes. For instance, Clavanin A has been observed to interact strongly and specifically with phosphatidylcholine bilayers, affecting the membrane's properties and potentially disrupting its barrier function (van Kan et al., 2003).
Enhancement by Zinc Ions
The antimicrobial activity of Clavanin peptides, including Clavanin A, is notably enhanced in the presence of zinc ions. Studies indicate that zinc can stabilize the helical conformation of Clavanin A and improve its interaction with membranes, suggesting a potential for the development of synthetic antimicrobial peptides with metal-binding capabilities for therapeutic purposes (Duay et al., 2019).
Role in Immune System
Clavanin peptides have also been explored for their role in innate immunity. The tunicate Styela clava, from which Clavanins are derived, uses these peptides as part of its immune response. The interaction of Clavanin A with zinc ions not only potentiates its antimicrobial activity but also contributes to the immune response in S. clava (Juliano et al., 2017).
Propriétés
Bioactivité |
Antibacterial, Antifungal |
|---|---|
Séquence |
AFKLLGRIIHHVGNFVYGFSHVF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





